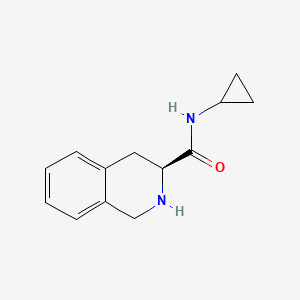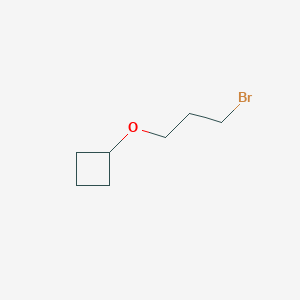
(3-Bromopropoxy)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopropoxy)cyclobutane is an organic compound with the molecular formula C7H13BrO It consists of a cyclobutane ring substituted with a bromopropoxy group
Mechanism of Action
Target of Action
Cyclobutane-containing compounds are known to interact with a variety of biological targets due to their unique structural properties .
Mode of Action
Cyclobutane-containing compounds are known for their potential as bioisosteres and their high fraction of sp3 carbons . These properties could influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Cyclobutane-containing compounds are known to affect various biochemical pathways due to their unique structural properties . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The compound’s molecular weight is 19308 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Cyclobutane-containing compounds have been found to exhibit a variety of biological activities . For example, some cyclobutane compounds show protective properties against ultraviolet (UV) radiation .
Action Environment
It’s known that environmental factors can influence the production of bromopyrrolic alkaloids isolated from certain sponges . Similar factors could potentially influence the action of (3-Bromopropoxy)cyclobutane.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Bromopropoxy)cyclobutane involves the [2+2] cycloaddition reaction. This reaction is typically carried out under photochemical conditions, where an alkene and an alkyne react to form the cyclobutane ring. The bromopropoxy group can be introduced via nucleophilic substitution reactions, where a suitable bromine-containing reagent reacts with a propoxy group attached to the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions followed by bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include hexanes and dichloromethane, and catalysts such as boron trifluoride etherate may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Bromopropoxy)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form cyclobutanone derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclobutane derivatives without the bromine substituent
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation
Major Products:
Substitution: Cyclobutanol derivatives.
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane derivatives
Scientific Research Applications
(3-Bromopropoxy)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of cyclobutane-containing pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties .
Comparison with Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclopropane: A three-membered ring analog with higher ring strain.
Cyclopentane: A five-membered ring analog with less ring strain compared to cyclobutane .
Uniqueness of (3-Bromopropoxy)cyclobutane:
- The presence of the bromopropoxy group imparts unique reactivity and potential for further functionalization.
- The combination of the cyclobutane ring and the bromopropoxy group makes it a versatile intermediate in organic synthesis.
- Its structural features allow for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
3-bromopropoxycyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-5-2-6-9-7-3-1-4-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKZKEUZDBWXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
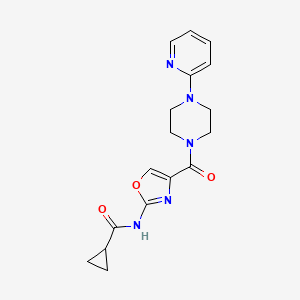
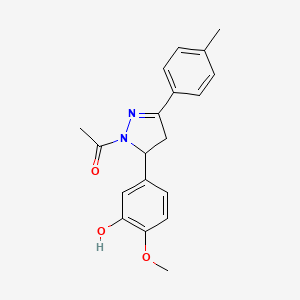

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2815492.png)
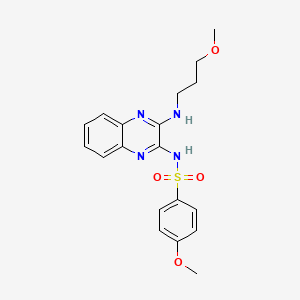
![3-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2815495.png)
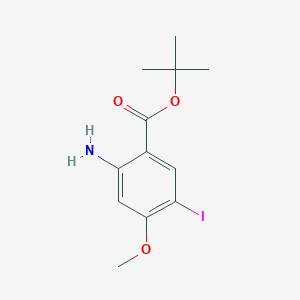
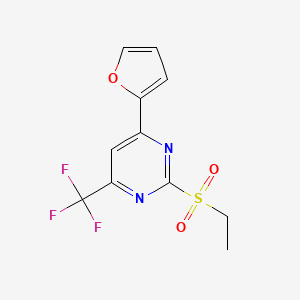
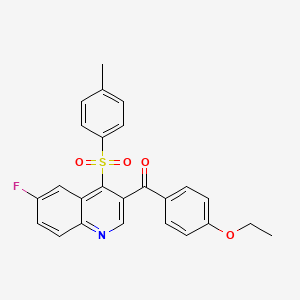
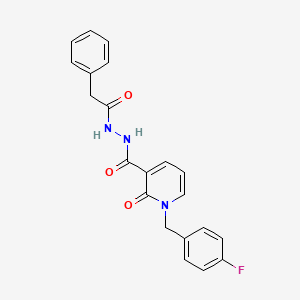
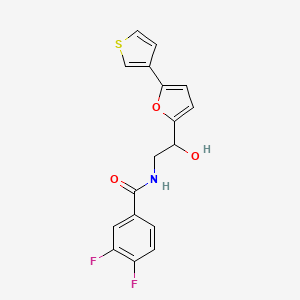
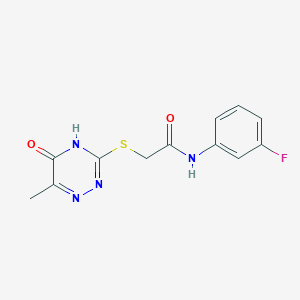
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2815504.png)
